

Application of MOBS Buffer in Northern Blotting: A Detailed Guide

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Compound of Interest

Compound Name: MOBS

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Application Note

Introduction

Northern blotting is a cornerstone technique in molecular biology for the detection and size characterization of specific RNA molecules within a complex sample. A critical component of this method is the buffer system used during the electrophoresis of RNA through an agarose gel. This buffer must maintain a stable pH to preserve the integrity of the RNA and ensure accurate separation. For decades, MOPS (3-(N-morpholino)propanesulfonic acid) has been the buffer of choice for denaturing RNA electrophoresis due to its pKa of 7.2, which is ideal for maintaining a near-neutral pH.^{[1][2]} This application note explores the use of a related buffer, **MOBS** (4-(N-morpholino)butanesulfonic acid), as a potential alternative to MOPS in Northern blotting protocols.

MOBS is a zwitterionic buffer and a butane analogue of MOPS.^{[1][3][4]} With a useful pH range of 6.9 to 8.3, it is well-suited for biological applications, including those involving RNA.^[5] While specific literature on the application of **MOBS** in Northern blotting is not widely available, its chemical similarity to the well-established MOPS buffer suggests it could offer comparable, if not advantageous, performance in terms of buffering capacity and RNA stability. This document provides a comprehensive protocol for Northern blotting, adapted for the use of **MOBS** buffer, and outlines the key considerations for its implementation.

Principle of Northern Blotting

The Northern blotting technique involves several key steps:

- **RNA Separation:** Total RNA or mRNA is separated by size using denaturing agarose gel electrophoresis.
- **Transfer:** The separated RNA is transferred from the gel to a solid support, typically a nylon membrane.
- **Immobilization:** The RNA is fixed to the membrane, usually by UV crosslinking or baking.
- **Hybridization:** The membrane is incubated with a labeled probe (DNA, RNA, or oligonucleotide) that is complementary to the RNA sequence of interest.
- **Washing:** Unbound probe is washed away.
- **Detection:** The labeled probe hybridized to the target RNA is detected, revealing the size and relative abundance of the RNA of interest.

The use of a reliable buffer system like **MOBS** is critical during the electrophoresis step to ensure the RNA remains denatured and migrates accurately according to its size.

Data Presentation

Due to the limited availability of direct comparative studies between **MOBS** and MOPS buffers in Northern blotting, the following table presents a hypothetical comparison of key performance parameters that should be evaluated when considering the use of **MOBS**.

Parameter	MOBS Buffer (Hypothetical)	MOPS Buffer (Established)	Significance in Northern Blotting
Effective pH Range	6.9 - 8.3	6.5 - 7.9	Crucial for maintaining RNA integrity and ensuring proper migration during electrophoresis.
RNA Integrity	High	High	A stable pH prevents RNA degradation by hydrolysis.
Resolution of High MW RNA	Potentially Improved	Good	Buffer composition can influence the separation of larger RNA transcripts.
Signal Intensity	To be determined	Good	The buffer should not interfere with probe hybridization and signal detection.
Background Noise	To be determined	Low	A good buffer will not contribute to non-specific probe binding, leading to a clear signal.
Buffer Stability	Good	Good	The buffer should not degrade during the electrophoresis run.

Experimental Protocols

The following is a detailed protocol for Northern blotting using a **MOBS**-based buffer system. This protocol is adapted from standard procedures that utilize MOPS.

Materials and Reagents

- Total RNA or mRNA samples
- Agarose
- **MOBS** (4-(N-morpholino)butanesulfonic acid)
- Sodium Acetate
- EDTA (Ethylenediaminetetraacetic acid)
- Formaldehyde (37%)
- Formamide
- Glycerol
- Bromophenol Blue
- Nylon membrane
- SSC (Saline-Sodium Citrate) buffer
- DEPC (Diethylpyrocarbonate)-treated water
- Labeled probe specific to the target RNA
- Hybridization buffer
- Wash solutions
- Detection reagents

Protocol

1. Preparation of Buffers and Solutions

- 10X **MOBS** Electrophoresis Buffer (pH 7.0):
 - 0.2 M **MOBS**

- 80 mM Sodium Acetate
- 10 mM EDTA
- Dissolve in DEPC-treated water and adjust the final volume. Filter sterilize and protect from light.
- 1X **MOBS** Running Buffer:
 - Dilute 10X **MOBS** Electrophoresis Buffer to 1X with DEPC-treated water.
- RNA Loading Buffer:
 - 7.5 μ L Formamide
 - 2.5 μ L 10X **MOBS** Electrophoresis Buffer
 - 2.4 μ L Formaldehyde (37%)
 - 0.5 μ L Glycerol (100%)
 - 0.5 μ L Bromophenol Blue (10 mg/mL)
 - DEPC-treated water to a final volume of 25 μ L.
- 20X SSC:
 - 3 M NaCl
 - 0.3 M Sodium Citrate
 - Adjust pH to 7.0 with HCl.

2. Denaturing Agarose Gel Electrophoresis

- Prepare a 1.2% agarose gel by dissolving 1.8 g of agarose in 132 mL of DEPC-treated water.
- Cool the agarose solution to about 60°C.

- In a fume hood, add 15 mL of 10X **MOBS** Electrophoresis Buffer and 2.8 mL of 37% formaldehyde.
- Pour the gel and allow it to solidify.
- Place the gel in the electrophoresis tank and fill with 1X **MOBS** Running Buffer.
- For each RNA sample, mix up to 15 µg of RNA with an equal volume of RNA Loading Buffer.
- Heat the RNA samples at 65°C for 15 minutes, then immediately place on ice.
- Load the samples into the wells of the gel.
- Run the gel at a constant voltage (e.g., 5-6 V/cm) until the bromophenol blue dye has migrated approximately two-thirds of the way down the gel.

3. RNA Transfer to Nylon Membrane

- After electrophoresis, carefully remove the gel from the tank.
- Rinse the gel briefly in DEPC-treated water, followed by a 20-minute wash in 10X SSC.
- Set up a capillary transfer apparatus. Place the gel on a filter paper wick saturated with 10X SSC.
- Cut a piece of nylon membrane to the size of the gel. Pre-wet the membrane in DEPC-treated water and then equilibrate in 10X SSC.
- Place the membrane on top of the gel, ensuring no air bubbles are trapped.
- Place several sheets of filter paper and a stack of paper towels on top of the membrane.
- Allow the transfer to proceed overnight.

4. RNA Immobilization

- After the transfer, carefully disassemble the blotting stack.
- Mark the well positions on the membrane with a pencil.

- Rinse the membrane in 2X SSC.
- Immobilize the RNA to the membrane by UV crosslinking (e.g., at 120 mJ/cm²) or by baking at 80°C for 2 hours.

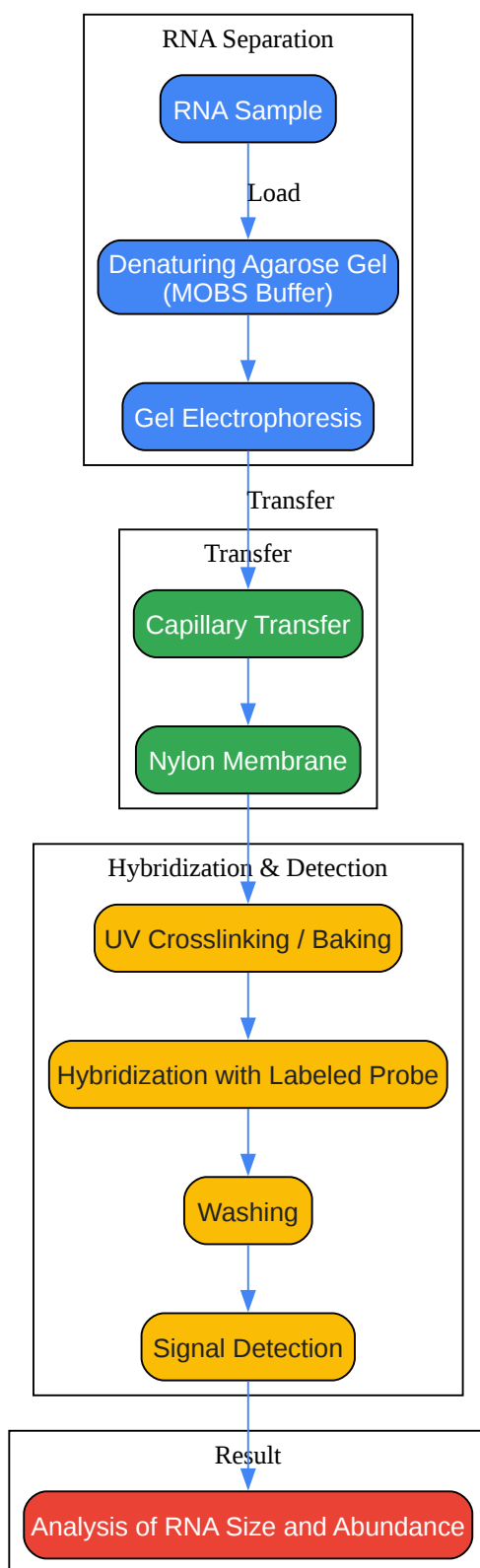
5. Hybridization

- Pre-hybridize the membrane in hybridization buffer at the appropriate temperature (e.g., 42°C for formamide-containing buffers) for at least 1 hour in a hybridization oven.
- Denature the labeled probe by heating at 100°C for 5-10 minutes and then quickly chilling on ice.
- Add the denatured probe to fresh hybridization buffer and add it to the membrane.
- Hybridize overnight with constant rotation.

6. Washing and Detection

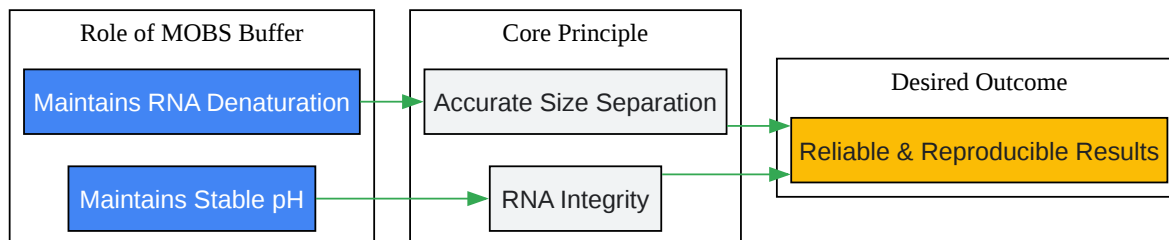
- After hybridization, remove the membrane from the hybridization solution.
- Perform a series of washes to remove unbound probe. An example wash procedure is:
 - 2 x 15 minutes in low stringency wash buffer (e.g., 2X SSC, 0.1% SDS) at room temperature.
 - 2 x 15 minutes in high stringency wash buffer (e.g., 0.1X SSC, 0.1% SDS) at the hybridization temperature or higher.
- Proceed with the detection method appropriate for the label used on the probe (e.g., autoradiography for radioactive probes, or chemiluminescent detection for non-radioactive probes).

Visualizations



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Caption: Workflow of the Northern blotting experiment using **MOBS** buffer.



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